3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Benzoylation: The carboxylic acid group is then converted to a benzoyl group using benzoyl chloride in the presence of a base such as pyridine.
Cyclization: The intermediate product undergoes cyclization to form the final quinolone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation or alkylation can introduce new functional groups to the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
Scientific Research Applications
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinolone derivatives.
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy as an antimicrobial agent.
Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with biological targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but lacking the fluorine and benzoyl groups.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced antibacterial activity due to the presence of fluorine.
Uniqueness
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
3-benzoyl-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-19-10-14(16(20)11-5-3-2-4-6-11)17(21)13-9-12(18)7-8-15(13)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXYJNYMFLPCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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